2-Propanol, 1,3-bis(1-naphthalenyloxy)-

Pharmaceutical impurity analysis HPLC method validation Quality control

Propranolol EP Impurity C (Dinaphthyl Glycerol USP) is a fully characterized bis-ether derivative for analytical method development, AMV, and QC release testing. Supplied with ISO 17034-accredited CoA documentation including structural confirmation spectra. This standard is essential for accurate impurity peak identification in HPLC methods per ICH Q2(R1) and USP monograph compliance. Distinct from other propranolol impurities; not interchangeable.

Molecular Formula C23H20O3
Molecular Weight 344.4 g/mol
CAS No. 17216-10-3
Cat. No. B032302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propanol, 1,3-bis(1-naphthalenyloxy)-
CAS17216-10-3
Synonyms1,3-Bis(1-naphthoxy)-2-propanol
Molecular FormulaC23H20O3
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OCC(COC3=CC=CC4=CC=CC=C43)O
InChIInChI=1S/C23H20O3/c24-19(15-25-22-13-5-9-17-7-1-3-11-20(17)22)16-26-23-14-6-10-18-8-2-4-12-21(18)23/h1-14,19,24H,15-16H2
InChIKeyPKZXCEVVANTTGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17216-10-3 (1,3-Bis(1-naphthalenyloxy)-2-propanol): Propranolol EP Impurity C Reference Standard for Pharmaceutical QC


1,3-Bis(1-naphthalenyloxy)-2-propanol (CAS 17216-10-3), also designated as Propranolol EP Impurity C, Propranolol Bis-ether Impurity, and Dinaphthyl Glycerol (USP) [1], is a fully characterized bis-ether derivative with the molecular formula C23H20O3 and molecular weight 344.40 [2]. The compound is a solid at ambient temperature with a melting point of 77-78°C and a predicted boiling point of 566.3±30.0 °C [3]. As an impurity standard, it is supplied under ISO 17034 accreditation [4] and meets pharmacopeial specifications for use in analytical method development, method validation (AMV), and quality control (QC) applications [5].

Why 17216-10-3 Cannot Be Substituted with Other Propranolol Impurity Standards


Propranolol impurity standards are not interchangeable due to fundamental differences in chemical identity, regulatory designation, and analytical utility. 17216-10-3 is specifically defined as Propranolol EP Impurity C and Dinaphthyl Glycerol (USP), a distinct bis-ether derivative formed through the condensation of two 1-naphthol moieties with a glycerol backbone [1]. This compound differs structurally and spectroscopically from other propranolol-related impurities—such as Impurity A (CAS 83314-78-7, a mononaphthyl derivative) and Impurity B (CAS 36112-95-5, a naphthylamine-related compound) [2]. In regulatory submissions, including ANDA filings, each impurity standard must be matched to its corresponding peak in the validated chromatographic method; substituting a different impurity standard would invalidate peak identification, compromise method accuracy, and fail regulatory review [3]. Furthermore, 17216-10-3 is supplied with detailed characterization data compliant with EP and USP monographs, including Certificate of Analysis (CoA) documentation with structural confirmation spectra and purity determination [4].

Quantitative Evidence for 17216-10-3: Purity, Physicochemical Properties, and Regulatory Certification


High-Purity Analytical Standard: 99.39% vs. Typical 98% Threshold

The target compound 1,3-Bis(1-naphthalenyloxy)-2-propanol (17216-10-3) is supplied as an analytical reference standard with a verified purity of 99.39%, as documented in product certificates of analysis . This purity level exceeds the typical ≥98.0% threshold commonly observed for general-purpose chemical reagents and aligns with pharmacopeial requirements for impurity standards used in validated analytical methods . Higher purity ensures that impurity peaks attributed to the standard itself do not interfere with quantification of the target impurity in propranolol drug substance or drug product testing [1].

Pharmaceutical impurity analysis HPLC method validation Quality control

Regulatory Certification: ISO 17034 Accreditation vs. Non-Accredited Reference Materials

17216-10-3 analytical standards are produced under ISO 17034 accreditation—the international standard for reference material producers [1]. This certification mandates rigorous quality management systems, metrological traceability, homogeneity testing, and stability monitoring. In contrast, many commercially available 1,3-Bis(1-naphthalenyloxy)-2-propanol products are sold as 'chemical reagents' or 'research-grade' materials without formal accreditation, lacking the documentation required for regulatory GMP/GLP compliance . ISO 17034-certified standards are essential for generating data that withstands regulatory scrutiny during ANDA review [2].

Reference material certification ISO 17034 Pharmaceutical quality systems

Physicochemical Characterization: Measured Melting Point vs. Predicted Values for Analog Screening

The experimentally determined melting point of 17216-10-3 is 77-78°C [1]. This value serves as an orthogonal identity confirmation parameter that can distinguish the compound from structurally similar bis-aryloxypropanol derivatives. For instance, 1,3-Bis(phenyloxy)-2-propanol (the unsubstituted phenyl analog) exhibits a markedly different melting point (reported range 38-42°C) due to the absence of naphthyl ring interactions [2]. The high melting point of the naphthyl derivative reflects enhanced intermolecular π-π stacking conferred by the extended aromatic system, which also correlates with increased lipophilicity (predicted logP ~5.5 vs. ~2.8 for the phenyl analog) [3].

Physicochemical properties Solid-state characterization Polymorph identification

Spectroscopic Fingerprint: Distinguishing 1,3-Bis(1-naphthyloxy) from 1-Mono-Naphthyloxy Propranolol Impurities

17216-10-3 possesses a unique spectroscopic signature arising from its symmetric bis-ether structure. The 1H NMR spectrum exhibits a characteristic methine proton at approximately δ 4.3-4.5 ppm coupled to four methylene protons (δ 4.1-4.3 ppm, 4H, two CH2-O-naphthyl moieties) [1]. The naphthyl aromatic region integrates to 14 protons—twice the integration observed for mono-naphthyl propranolol impurities such as Propranolol EP Impurity B (CAS 36112-95-5), which contains only a single naphthalene ring [2]. In mass spectrometry, the molecular ion [M+H]+ at m/z 345.15 (C23H21O3+) and characteristic fragment ions corresponding to sequential loss of naphthol moieties provide unambiguous identification distinct from propranolol itself (m/z 260.16) .

NMR spectroscopy LC-MS method development Impurity profiling

Application Scenarios for 17216-10-3 in Pharmaceutical Development and Quality Control


ANDA Method Validation: System Suitability and Peak Identification

In ANDA filings for generic propranolol hydrochloride formulations, 17216-10-3 is spiked into placebo and active pharmaceutical ingredient (API) matrices to validate HPLC methods for related substances testing. The ISO 17034-certified standard [1] ensures that the impurity peak is correctly identified and that the method meets ICH Q2(R1) validation parameters for specificity, linearity, and accuracy. The high purity (99.39%) minimizes interference from co-eluting impurities, enabling reliable quantification at the ICH reporting threshold (0.05% for maximum daily dose >2 g).

Stability-Indicating Method Development: Forced Degradation Studies

During forced degradation studies of propranolol drug substance under oxidative and thermal stress conditions, 17216-10-3 may form as a degradation product via dimerization pathways. The availability of a fully characterized reference standard with defined melting point (77-78°C) [2] and spectroscopic data [3] enables accurate identification of this impurity in stressed samples, distinguishing it from co-eluting degradation products that lack authentic reference materials.

QC Batch Release Testing: Impurity Quantification in Commercial Production

For commercial manufacturing of propranolol hydrochloride tablets and extended-release capsules, 17216-10-3 is used as an external standard in HPLC-UV or UPLC methods to quantify the bis-ether impurity against the USP monograph acceptance criterion (typically NMT 0.15% for specified impurities) [4]. The compound's solubility in chloroform, ethyl acetate, and methanol [5] facilitates preparation of stock solutions at concentrations suitable for calibration curve construction.

Reference Standard Qualification: Cross-Validation Against Pharmacopeial Materials

Laboratories establishing in-house working standards for propranolol impurity testing use 17216-10-3 as a secondary reference material after qualification against EP or USP primary reference standards. The compound's compliance with EP monograph specifications for Propranolol Impurity C [6] and availability with detailed CoA documentation including structural confirmation spectra [7] supports successful qualification in GMP environments.

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